Alanine, 2-methyl-N-(1-oxoheptyl)-
Description
Properties
CAS No. |
176665-01-3 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.293 |
IUPAC Name |
2-(heptanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-6-7-8-9(13)12-11(2,3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
IQSRSRJAWRFABY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C)(C)C(=O)O |
Synonyms |
Alanine, 2-methyl-N-(1-oxoheptyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identification
- Systematic Name : Alanine, 2-methyl-N-(1-oxoheptyl)-
- CAS Number : 176665-01-3
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol (calculated based on formula).
Structural Features This compound is an N-acylated derivative of alanine, where the amino group is substituted with a 1-oxoheptyl group.
Such derivatives are often used as intermediates in peptide synthesis, surfactants, or bioactive molecule development .
Comparison with Similar Compounds
Structural Analogues with Varying Acyl Chains
The following compounds share the N-acyl alanine core but differ in acyl chain length or substituents:
Key Observations :
- Acyl Chain Length : Longer chains (e.g., C₈ in 176664-71-4) increase hydrophobicity, impacting solubility and lipid bilayer interactions. Shorter chains (e.g., C₄ in 176664-97-4) enhance water solubility .
- Backbone Modifications : Beta-alanine derivatives (e.g., 51287-21-9) lack the chiral center of L-alanine, altering conformational flexibility .
- Substituent Effects : Sulfonyl groups (e.g., 7663-91-4) introduce polarity and hydrogen-bonding capacity, contrasting with the ketone functionality in 176665-01-3 .
Physicochemical Properties
Limited direct data are available for 176665-01-3, but inferences can be drawn from analogues:
- Solubility: N-Acyl alanines with C₇ chains are likely sparingly soluble in water but soluble in organic solvents (e.g., DMSO, ethanol) .
- Stability : Ketone-containing acyl groups (as in 176665-01-3) may exhibit lower hydrolytic stability compared to amides or sulfonamides .
- Purity: High-purity standards (>95%) are typical for research-grade N-acyl amino acids, as seen in similar compounds .
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